molecular formula C7H5FINO B1441943 4-Fluoro-3-iodobenzamide CAS No. 1261572-29-5

4-Fluoro-3-iodobenzamide

Cat. No.: B1441943
CAS No.: 1261572-29-5
M. Wt: 265.02 g/mol
InChI Key: ZQYKECZCRGDGKX-UHFFFAOYSA-N
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Description

4-Fluoro-3-iodobenzamide is an organic compound with the molecular formula C7H5FINO. It is a derivative of benzamide, where the benzene ring is substituted with fluorine and iodine atoms at the 4 and 3 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-iodobenzamide typically involves the introduction of fluorine and iodine substituents onto a benzamide core. One common method is through the use of halogenation reactions. For instance, starting from a suitable benzamide precursor, selective halogenation can be achieved using reagents such as N-iodosuccinimide (NIS) for iodination and Selectfluor for fluorination .

Industrial Production Methods

Industrial production of this compound may involve scalable halogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the halogenation steps, making the process more suitable for large-scale production. Additionally, the choice of solvents and reaction conditions can be optimized to minimize by-products and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-iodobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-3-iodobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-iodobenzamide and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal chemistry, these compounds can act as inhibitors of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The presence of fluorine and iodine atoms can enhance the binding affinity and selectivity of the compound towards its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-iodobenzamide is unique due to the specific positioning of the fluorine and iodine atoms, which can significantly influence its reactivity and interaction with biological targets. The combination of these halogens can enhance the compound’s stability and binding properties, making it a valuable scaffold in drug design and other applications .

Properties

IUPAC Name

4-fluoro-3-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYKECZCRGDGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717808
Record name 4-Fluoro-3-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261572-29-5
Record name 4-Fluoro-3-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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